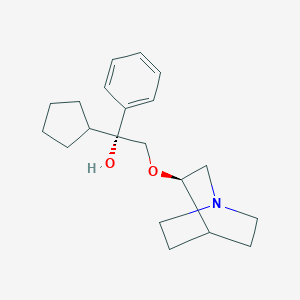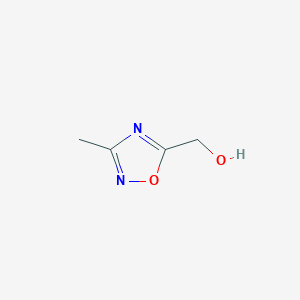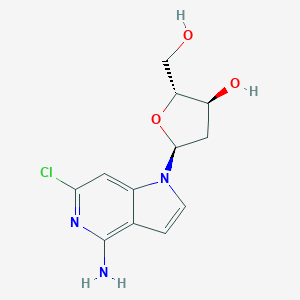
2-Chloro-2'-deoxy-3,7-dideazaadenosine
Overview
Description
2-Chloro-2’-deoxy-3,7-dideazaadenosine is a synthetic nucleoside analog. It is structurally similar to deoxyadenosine but with modifications that include the replacement of a hydrogen atom with a chlorine atom at the 2-position and the removal of nitrogen atoms at the 3 and 7 positions.
Preparation Methods
The synthesis of 2-Chloro-2’-deoxy-3,7-dideazaadenosine typically involves multi-step organic reactions. One common synthetic route starts with the protection of the hydroxyl groups of deoxyribose, followed by the introduction of the chlorine atom at the 2-position through chlorination reactions. The deaza modifications are achieved through specific substitution reactions that replace the nitrogen atoms with carbon atoms. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-Chloro-2’-deoxy-3,7-dideazaadenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
2-Chloro-2’-deoxy-3,7-dideazaadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing into its potential as an antileukemic and immunosuppressive agent.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of 2-Chloro-2’-deoxy-3,7-dideazaadenosine involves its incorporation into DNA, where it interferes with DNA synthesis and repair. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
2-Chloro-2’-deoxy-3,7-dideazaadenosine can be compared with other nucleoside analogs, such as:
2-Chloro-2’-deoxyadenosine:
Fludarabine: Another nucleoside analog used in cancer treatment, it differs in its specific modifications and clinical applications.
Properties
IUPAC Name |
(2R,3S,5S)-5-(4-amino-6-chloropyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-10-3-7-6(12(14)15-10)1-2-16(7)11-4-8(18)9(5-17)19-11/h1-3,8-9,11,17-18H,4-5H2,(H2,14,15)/t8-,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSYBVJUWVMTES-NGZCFLSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150899 | |
| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114915-05-8 | |
| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114915058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

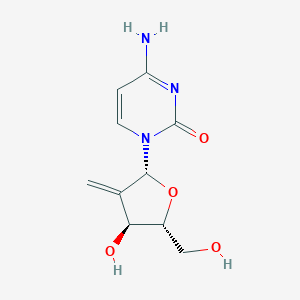
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B37616.png)
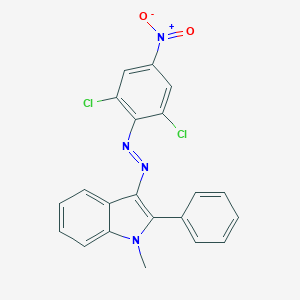
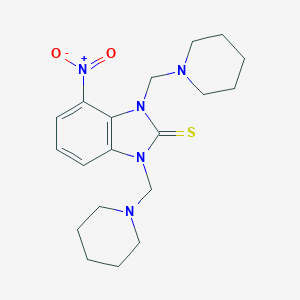
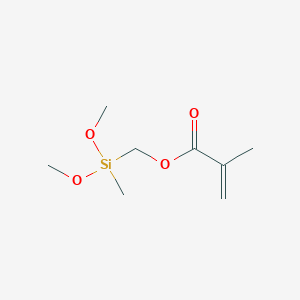
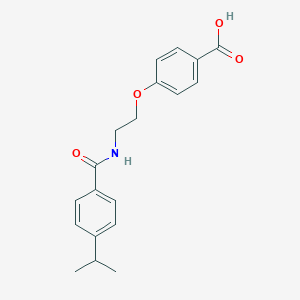
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)
![1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
